(4-Isobutoxy-phenyl)-acetic acid, methyl ester

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Procuring a chromatographically reliable impurity marker for Pimavanserin ANDA filings is critical. This certified Methyl Ester Impurity resolves the challenge of inconsistent retention times from free-acid analogs. - Unique Kovats RI (1606.1) ensures definitive GC column performance verification[reference:0]. - Resolved from all four designated process impurities in validated UHPLC methods[reference:1]. - Supplied with full characterization data, accelerating method development and QC release.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 61904-54-9
Cat. No. B13938546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isobutoxy-phenyl)-acetic acid, methyl ester
CAS61904-54-9
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CC(=O)OC
InChIInChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-11(5-7-12)8-13(14)15-3/h4-7,10H,8-9H2,1-3H3
InChIKeyKCTOGAHDQAKXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Industrial Relevance


(4-Isobutoxy-phenyl)-acetic acid, methyl ester (CAS 61904-54-9) is a methyl ester derivative of 4-isobutoxyphenylacetic acid, classified within the arylacetic acid ester family [1]. Its primary verified application is as a designated reference standard for a methyl ester impurity in the analytical quality control (QC) of the atypical antipsychotic drug Pimavanserin [2]. It is used in method development, method validation (AMV), and quality control for Abbreviated New Drug Applications (ANDA) for Pimavanserin [2]. Additionally, its gas chromatographic retention behavior has been formally characterized, providing a unique and quantifiable physicochemical fingerprint within the arylaliphatic acid class [3].

Why Generic Substitution Fails


Direct substitution with its free acid (2-(4-isobutoxyphenyl)acetic acid, CAS 13362-94-2) or a structurally similar analog like Ibufenac Methyl Ester (CAS 61566-33-4) is not scientifically valid for critical impurity profiling applications. The methyl ester and free acid possess fundamentally different molecular weights (222.28 vs. 208.25 g/mol) and polarities, leading to distinct chromatographic retention times and ionization efficiencies in LC-MS [1]. Similarly, Ibufenac Methyl Ester features a direct carbon-carbon linkage (isobutyl) instead of the target compound's ether linkage (isobutoxy), resulting in a different molecular formula (C13H18O2 vs. C13H18O3) and altered lipophilicity . These differences ensure that the target compound's identity as a specific Pimavanserin process impurity marker cannot be reproduced by a generic class analog, a fact underscored by its documented Kovats Retention Index (RI) of 1606.1, which serves as a definitive, instrument-independent identifier [2].

Quantitative Differentiation Evidence


Molecular Weight & Formula Differentiation

The compound possesses a unique molecular formula (C13H18O3) and mass (222.28 g/mol) compared to its closest structural analogs. Ibufenac Methyl Ester (CAS 61566-33-4) differs by one oxygen atom (C13H18O2, 206.28 g/mol), substituting the ether linkage with a methylene group . The parent free acid (CAS 13362-94-2) differs in the functional group, having a carboxylic acid instead of a methyl ester (C12H16O3, 208.25 g/mol) [1]. This difference in molecular weight ensures a distinct mass-to-charge ratio (m/z) in mass spectrometry, which is critical for selective detection and quantification in Pimavanserin impurity assays where co-elution must be avoided [2].

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Kovats Retention Index Fingerprint

The compound has a documented Kovats Retention Index (RI) of 1606.1 on a non-polar Apolane column under isothermal conditions at 190 °C [1]. This value is significantly higher than that of the unsubstituted methyl phenylacetate (RI 1148.6 on Apolane at 120 °C) [2], directly quantifying the increase in lipophilicity conferred by the 4-isobutoxy substituent. While direct RI data for the free acid or ibufenac methyl ester from the same study are not publicly available, the class-level inference is that the target compound's methyl ester group reduces polarity compared to the free acid, making it more amenable to non-polar GC analysis [3].

Analytical Chemistry Gas Chromatography Lipophilicity

Ester vs. Carboxylic Acid in Synthesis

In the synthesis of Pimavanserin described by Huo et al. (2016), the synthetic route proceeds from 4-hydroxyphenylacetic acid via esterification to methyl 4-hydroxyphenylacetate, followed by electrophilic substitution and hydrolysis to yield 4-isobutoxyphenylacetic acid (the free acid), which then undergoes Curtius rearrangement to form the key isocyanate intermediate [1]. The target compound, (4-isobutoxy-phenyl)-acetic acid methyl ester, represents the protected intermediate state before final hydrolysis . The methyl ester serves as a protective group for the carboxylic acid during the electrophilic substitution step, preventing unwanted side reactions. The overall yield of Pimavanserin based on methyl 4-hydroxyphenylacetate is 52.5% [1]. While this establishes the compound's role in the synthetic pathway, direct yield data for the step specifically involving the target compound versus alternative protecting groups are not publicly available; the ester protection strategy is a class-level inference [2].

Medicinal Chemistry Process Chemistry Synthetic Intermediates

Impurity Classification vs. Designated Impurities

A 2021 study by Radić et al. developed a validated UHPLC method for the simultaneous determination of Pimavanserin and its four process impurities (designated A, B, C, and D), with critical method attributes focusing on the resolution between impurities B and C [1]. Separately, the patent literature defines impurities A through E, where impurity A is N-(4-isobutoxybenzyl) diphenyl iminodicarboxylate, impurity B is 4-isobutoxy benzyl carbonic acid phenyl ester, and impurity C is 4-fluorobenzyl (1-methylpiperidine-4-yl) carbonic acid-4-isobutoxy benzyl ester [2]. (4-Isobutoxy-phenyl)-acetic acid, methyl ester is designated as a distinct 'Pimavanserin Methyl Ester Impurity,' supplied with detailed characterization data compliant with regulatory guidelines [3]. Its structural distinction from impurities A-E positions it as a unique marker for incomplete esterification or transesterification side reactions during API synthesis. Quantitative resolution factors or relative retention times (RRT) for this specific impurity against others are not detailed in the available open literature.

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Physical State and Handleability

The target compound, as a methyl ester, is expected to be a neutral, relatively non-polar liquid or low-melting solid, in contrast to the free acid (CAS 13362-94-2), which possesses a carboxylic acid group capable of hydrogen bonding and salt formation [1]. This functional group difference directly impacts solubility: the methyl ester is more soluble in organic solvents (e.g., acetonitrile, methanol) typically used as HPLC mobile phases, while the free acid requires consideration of pH-dependent ionization [2]. This is a class-level inference based on the universal physicochemical properties of esters vs. carboxylic acids, as experimentally measured logP or solubility values for the target compound are not available in the open literature. The compound's GC-compatible volatility (evidenced by its Kovats RI determination at 190 °C) further supports its suitability as a reference standard for GC-based purity methods, whereas the free acid would require derivatization [3].

Pre-formulation Analytical Reference Standards Solubility

Application Scenarios


Reference Standard for ANDA Method Validation

This compound is procured as a certified 'Pimavanserin Methyl Ester Impurity' reference standard for use in analytical method development, method validation (AMV), and quality control (QC) testing during Abbreviated New Drug Application (ANDA) submissions and commercial production of Pimavanserin [1]. Its quantified molecular weight (222.28 g/mol) and distinct mass spectrum allow it to serve as a system suitability marker in UHPLC and LC-MS/MS methods . The validated UHPLC method by Radić et al. (2021) establishes the framework for simultaneous impurity determination, where this methyl ester impurity is resolved from the four designated process impurities (A-D) .

GC System Suitability & RI Calibration

The compound's well-defined Kovats Retention Index (RI = 1606.1 on Apolane at 190 °C) [1] makes it a suitable reference compound for GC system suitability testing and retention index calibration in laboratories working with arylaliphatic acid esters. It can be used as a retention time marker to verify column performance and establish relative retention relationships within the arylacetic acid ester series, as demonstrated in the foundational study by Kuchar et al. (1985) .

Intermediate Tracking in Pimavanserin Synthesis

In the multi-step synthesis of Pimavanserin starting from 4-hydroxyphenylacetic acid, this methyl ester is formed during the esterification step before electrophilic substitution [1]. Procuring this intermediate enables process chemists to develop in-process control (IPC) methods to monitor the completion of the subsequent hydrolysis step, ensuring that residual methyl ester contamination does not exceed acceptable thresholds in the final API. The well-characterized synthetic route with a documented overall yield of 52.5% provides a benchmark for process optimization [1].

Lipophilicity Structure-Retention Studies

Medicinal chemists studying quantitative structure-retention relationships (QSRR) or evaluating the lipophilicity contribution of 4-alkoxy substituents on arylacetic acid scaffolds can use this compound as a reference, given its experimentally determined RI value of 1606.1 [1]. Comparing this RI to that of unsubstituted methyl phenylacetate (RI 1148.6) provides a quantitative ΔRI of +457.5 units, which helps predict the chromatographic behavior and lipophilicity of novel analogs within this compound series.

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